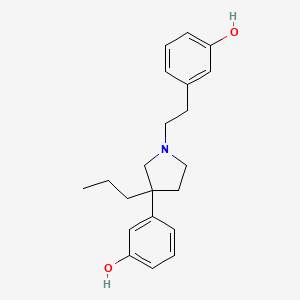
3-(1-(m-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound with the molecular formula C21H27NO2 It is characterized by the presence of a phenol group, a pyrrolidine ring, and a hydroxyphenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multi-step organic reactions One common method includes the alkylation of 3-hydroxyphenethylamine with 3-bromopropylbenzene, followed by cyclization to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The pyrrolidine ring may interact with receptors or enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[1-(3-Hydroxyphenethyl)-3-methyl-3-pyrrolidinyl]phenol
- 3-[1-(3-Hydroxyphenethyl)-3-ethyl-3-pyrrolidinyl]phenol
- 3-[1-(3-Hydroxyphenethyl)-3-butyl-3-pyrrolidinyl]phenol
Uniqueness
3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the propyl group in the pyrrolidine ring differentiates it from similar compounds, potentially leading to unique interactions and effects.
Propriétés
Numéro CAS |
28142-56-5 |
|---|---|
Formule moléculaire |
C21H27NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
3-[2-[3-(3-hydroxyphenyl)-3-propylpyrrolidin-1-yl]ethyl]phenol |
InChI |
InChI=1S/C21H27NO2/c1-2-10-21(18-6-4-8-20(24)15-18)11-13-22(16-21)12-9-17-5-3-7-19(23)14-17/h3-8,14-15,23-24H,2,9-13,16H2,1H3 |
Clé InChI |
GPPYXKZKCAETJA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCN(C1)CCC2=CC(=CC=C2)O)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















